molecular formula C26H33NO4 B11308107 N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

Cat. No.: B11308107
M. Wt: 423.5 g/mol
InChI Key: OORWNKPCUAEINS-UHFFFAOYSA-N
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Description

N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound with the molecular formula C26H33NO4. It is characterized by a unique structure that includes a cyclooctyl group and a furochromenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-{2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanoic acid
  • N-Cyclooctyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide derivatives.

Uniqueness

This compound stands out due to its unique combination of a cyclooctyl group and a furochromenyl moiety

Properties

Molecular Formula

C26H33NO4

Molecular Weight

423.5 g/mol

IUPAC Name

N-cyclooctyl-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C26H33NO4/c1-15-18(4)30-24-17(3)25-22(14-21(15)24)16(2)20(26(29)31-25)12-13-23(28)27-19-10-8-6-5-7-9-11-19/h14,19H,5-13H2,1-4H3,(H,27,28)

InChI Key

OORWNKPCUAEINS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCCCCCC4)C)C)C

Origin of Product

United States

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